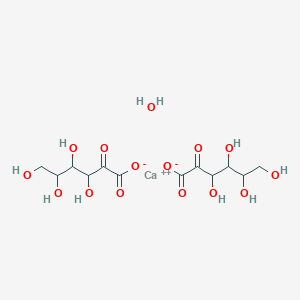
2-Keto-D-gluconic acid hemicalcium sal&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Keto-D-gluconic acid hemicalcium salt is a compound with the chemical formula C6H9O7 · ½Ca · xH2O. . This compound is a derivative of gluconic acid and is often used in various scientific and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Keto-D-gluconic acid hemicalcium salt can be synthesized through the oxidation of D-glucose using specific bacterial strains. The process involves the use of bacteria such as Gluconobacter oxydans, which oxidizes D-glucose to 2-keto-D-gluconic acid. The resulting acid is then neutralized with calcium carbonate to form the hemicalcium salt .
Industrial Production Methods
In industrial settings, the production of 2-keto-D-gluconic acid hemicalcium salt typically involves large-scale fermentation processes. The fermentation is carried out in bioreactors where conditions such as pH, temperature, and aeration are carefully controlled to optimize the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Keto-D-gluconic acid hemicalcium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form D-erythorbic acid using an α-amylase enzyme.
Reduction: It can be reduced to D-mannonate by the enzyme fructuronate reductase (EC 1.1.1.57).
Substitution: The compound can undergo substitution reactions to form different derivatives, depending on the reagents used.
Major Products
The major products formed from these reactions include D-erythorbic acid and D-mannonate .
Aplicaciones Científicas De Investigación
2-Keto-D-gluconic acid hemicalcium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-keto-D-gluconic acid hemicalcium salt involves its conversion to other compounds through enzymatic reactions. For example, in Escherichia coli, the genes for the metabolism of 2-keto-D-gluconic acid are controlled by the UxuR regulon. The compound is converted to D-mannonate by the enzyme fructuronate reductase .
Comparación Con Compuestos Similares
2-Keto-D-gluconic acid hemicalcium salt is unique due to its specific chemical structure and properties. Similar compounds include:
D-Gluconic acid: A similar compound but without the keto group.
D-Arabino-2-hexulopyranosonic acid: The non-calcium salt form of the compound.
Calcium gluconate: Another calcium salt of gluconic acid but without the keto group.
These similar compounds differ in their chemical structure and, consequently, their properties and applications.
Propiedades
IUPAC Name |
calcium;3,4,5,6-tetrahydroxy-2-oxohexanoate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-4,7-10H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJSFDOKRLTMQ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.O.[Ca+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CaO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,5-diphenylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12095774.png)
![Pyridin-1-ium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B12095789.png)





![4-Bromo-6-methylbenzo[d]thiazole](/img/structure/B12095823.png)
![2-Ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12095826.png)

![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12095831.png)

![2-[8-[3-(carboxymethyl)-5,6,9,10-tetrahydroxy-1-methyl-3,4-dihydro-1H-benzo[g]isochromen-8-yl]-1-methyl-5,6,9,10-tetraoxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid](/img/structure/B12095842.png)
